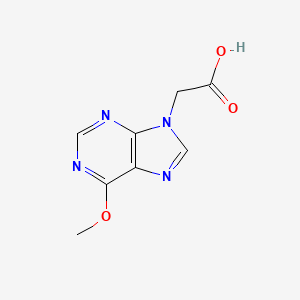

(6-Methoxy-9h-purin-9-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methoxypurin-9-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c1-15-8-6-7(9-3-10-8)12(4-11-6)2-5(13)14/h3-4H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRNTXGADSNVIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=C1N=CN2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285435 | |

| Record name | (6-methoxy-9h-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-52-8 | |

| Record name | NSC41845 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-methoxy-9h-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Evaluation and Structure Activity Relationship Sar Studies

In Vitro Assessments of Biological Activity

The in vitro biological activity of (6-Methoxy-9h-purin-9-yl)acetic acid has been investigated in the context of several enzymatic pathways. The following subsections outline the available data from these assessments.

Efforts to characterize the inhibitory profile of this compound have targeted several key enzymes involved in various physiological and pathological processes.

A review of the scientific literature did not yield specific data regarding the inhibitory activity of this compound against the aldose reductase enzyme. While numerous studies have been conducted on various purine (B94841) derivatives as potential aldose reductase inhibitors, specific assay results for this particular compound are not presently available.

There is currently no specific information available in the scientific literature detailing the in vitro assessment of this compound as an inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2).

An extensive search of published research found no studies evaluating the inhibitory effect of this compound on the ATPase family AAA domain-containing protein 2 (ATAD2).

Research into the broader class of 6-substituted purines has provided some structure-activity relationship (SAR) context for potential inhibition of 15-lipoxygenase (15-LO). nih.gov A study examining a variety of purine derivatives as inhibitors of 15-LO from soybeans explored how different substituents on the purine ring affect activity. nih.gov

The investigation revealed that the nature of a "spacer" between the purine core and a phenyl ring was critical for activity. While compounds with one or two sp3-carbon spacers were inactive, those with rigid spacers like a trans-styryl, phenylethynyl, or trans-cyclopropyl group showed significant inhibitory activity, comparable to the well-known 15-LO inhibitor quercetin. nih.gov

Crucially for this compound, the study also noted that the position of a substituent on the purine nitrogen (N-9 or N-7) resulted in only minor differences in inhibitory activity, even with relatively large substituents. nih.gov Furthermore, various substituents in the 2- and 8-positions of the purine ring were generally well-tolerated without eliminating activity. nih.gov Although this SAR study provides a framework for understanding how 6-substituted purines interact with 15-LO, it did not specifically test this compound or provide quantitative inhibition data (e.g., IC₅₀ values) for it.

Table 1: Summary of SAR Findings for 15-LO Inhibition by 6-Substituted Purines nih.gov

| Structural Feature | Impact on 15-LO Inhibitory Activity |

|---|---|

| Substituent Position | Minor differences observed between N-9 and N-7 substitution. |

| Substituents at C2/C8 | A variety of substituents are well-tolerated. |

| "Spacer" at C6 | Rigid spacers (trans-styryl, trans-cyclopropyl) led to high activity. |

| "Spacer" at C6 | Flexible spacers (sp3-carbons) resulted in inactive compounds. |

A comprehensive review of scientific literature did not uncover any specific cell-based assay results for this compound.

Modulation of Intracellular Biochemical Pathways (e.g., DNA/RNA synthesis interference, signaling pathways)

The cytotoxic effects of purine derivatives are often rooted in their ability to interfere with fundamental cellular processes. One of the primary mechanisms identified is the inhibition of nucleic acid biosynthesis. The most promising N-[ω-(purin-6-yl)aminoalkanoyl] derivative was concluded to be an inhibitor of DNA biosynthesis based on its effects on the cell cycle of human tumor cell lines. nih.govexlibrisgroup.com Other cytotoxic agents have been shown to act on the de novo purine synthetic pathway, with specific inhibition of key enzymes like PRPP amido transferase and IMP dehydrogenase, leading to the suppression of both DNA and RNA synthesis.

In the context of antiviral activity, the mechanism for the purine derivative IsoddA involves intracellular phosphorylation to its triphosphate form. This active metabolite, IsoddATP, acts as a potent inhibitor of HIV-1 reverse transcriptase. mdpi.com Furthermore, investigations into the antitumor action of 6-morpholino- and 6-amino-9-sulfonylpurine derivatives suggest a link to the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation and survival. researchgate.net

Investigation of Herbicide Safener Activity

An emerging application for purine derivatives is in agriculture as herbicide safeners. These compounds selectively protect crops from herbicide damage without reducing the herbicide's effectiveness against weeds. Several novel purine derivatives have been designed and synthesized to mitigate the phytotoxicity of acetolactate synthase (ALS) inhibiting herbicides, such as mesosulfuron-methyl (B1676312), in wheat. acs.org

The protective mechanism involves the purine derivative competitively binding to the active site of the ALS enzyme. nih.gov This competition prevents the herbicide from inhibiting the enzyme, which is crucial for the biosynthesis of branched-chain amino acids in the crop. acs.org Bioactivity assays confirmed that several target compounds could reduce the phytotoxicity of mesosulfuron-methyl in wheat. nih.gov Notably, certain synthesized purine derivatives exhibited superior safener activity compared to the commercial safener mefenpyr-diethyl.

Structure-Activity Relationship (SAR) Investigations

For other biological activities, such as positive inotropic effects, SAR studies of 6-substituted purine derivatives showed that thioether-linked derivatives were superior to their oxygen and nitrogen isosteres. In the development of herbicide safeners, modifications to the purine ring and the side chain have been explored. Molecular docking simulations and bioactivity assays revealed that specific substitutions lead to stronger binding at the ALS active site, resulting in enhanced safener activity. acs.orgnih.gov These investigations underscore how systematic structural modifications can fine-tune the biological profile of purine-acetic acid derivatives for various applications.

Impact of Substituents on the Purine Ring System

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, offers multiple positions for substitution (C2, C6, C8, and N9), each influencing the molecule's electronic properties, conformation, and ability to interact with biological targets.

The C6 position of the purine ring is a critical determinant of biological activity. The nature of the substituent at this position can dramatically alter the compound's pharmacological profile. For instance, the methoxy (B1213986) group in this compound is a key feature. Methoxy-substituted purine analogs have been investigated for various biological activities. nih.gov

Research has shown that replacing the methoxy group with other functionalities leads to a wide range of biological effects. For example, 6-substituted purines with amino, chloro, alkyl, aryl, and heteroaryl groups have been synthesized and evaluated for their potential as anticancer, antiviral, and antifungal agents. nih.govresearchgate.net

Amino Group: The introduction of an amino group at C6, as seen in adenine (B156593), is fundamental for its role in nucleic acids. N6-substituted adenosine (B11128) analogs are well-known for their interaction with adenosine receptors.

Chloro Group: A chloro substituent at C6 serves as a versatile synthetic handle for introducing other functional groups through nucleophilic substitution reactions. nih.gov 6-chloropurine (B14466) is a common intermediate in the synthesis of a diverse library of purine derivatives. acs.orgresearchgate.net

Alkyl and Aryl Groups: The attachment of various alkyl and aryl groups at the C6 position has been explored to modulate lipophilicity and steric interactions with target proteins. For instance, C6-cyclo secondary amine substituted purine steroid-nucleoside analogues have been synthesized and shown to possess anticancer activity. nih.gov Similarly, 6-benzylamino purine derivatives have been studied for their biological effects. researchgate.net

The following table summarizes the influence of various C6 substituents on the biological activity of purine derivatives.

The substituent at the N9 position of the purine ring plays a significant role in determining the molecule's interaction with biological targets. In the case of this compound, the acetic acid moiety is a critical feature. This group introduces a carboxylic acid function, which can participate in hydrogen bonding and ionic interactions, potentially anchoring the molecule within the active site of an enzyme or receptor.

The acetic acid moiety, in particular, can mimic the phosphate (B84403) group of nucleotides, potentially allowing the molecule to act as an antagonist or inhibitor of enzymes that process nucleotides. The anionic nature of the carboxylate at physiological pH can facilitate strong interactions with positively charged residues in a protein's binding pocket.

Modifications at the C2 and C8 positions of the purine ring provide another avenue for fine-tuning the biological activity of purine analogs.

C2 Position: The introduction of substituents at the C2 position can influence the electronic distribution within the purine ring system and introduce steric bulk that can affect binding to target proteins. For example, 2-amino-6-substituted purine derivatives have been synthesized and evaluated for their antifungal activities. researchgate.net

C8 Position: The C8 position is also a key site for modification. Substituents at this position can modulate the compound's metabolic stability and its interaction with biological targets. mdpi.com Computational studies have shown that substituents at the C8 position can have a stronger influence on the electronic structure of the purine ring compared to substitutions at the C2 position. acs.org

The following table outlines the effects of modifications at the C2 and C8 positions.

Positional Isomerism and Tautomerism Effects on Biological Activity

The biological activity of purine derivatives can be significantly affected by positional isomerism and tautomerism.

Positional Isomerism: The position of substituents on the purine ring is critical. For instance, an alkyl group at the N7 position versus the N9 position can lead to vastly different biological activities. N7-substituted purines are generally less common than their N9 counterparts, but they have been shown to possess interesting biological properties, including cytotoxic and antiviral activities. nih.gov The regioselective synthesis of N7 or N9 isomers is a key challenge in purine chemistry. nih.gov

Tautomerism: Purine bases can exist in different tautomeric forms, which are isomers that differ in the location of a proton. The most common tautomers for purines are the N7-H and N9-H forms. The relative stability of these tautomers can be influenced by the solvent and the nature of the substituents on the purine ring. orientjchem.org The tautomeric state of a purine derivative can have a profound impact on its hydrogen bonding capabilities and, consequently, its ability to interact with biological targets. For example, the tautomeric equilibrium can influence the base-pairing properties of purine analogs and may play a role in mutagenesis. ias.ac.inresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR studies are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing the structure of lead compounds.

In the context of purine derivatives, QSAR models have been developed to predict their activity as inhibitors of various enzymes, such as c-Src tyrosine kinase. tandfonline.comresearchgate.net These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics.

For example, a 2D-QSAR study on a series of substituted purine derivatives as c-Src tyrosine kinase inhibitors identified key descriptors like the SsCH3E-index, H-Donor Count, and T_2_Cl_3 as being important for activity. tandfonline.com 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to purine analogs to provide a more detailed understanding of the steric and electrostatic interactions that govern their binding to target proteins. mdpi.comresearchgate.net These studies can generate contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish biological activity.

Theoretical and Computational Studies

Quantum Chemical Modeling and Electronic Structure Analysis

Quantum chemical modeling is a cornerstone of modern chemical research, enabling the detailed analysis of molecular properties. Through the application of quantum mechanics, it is possible to compute the electronic structure of a molecule, which in turn governs its geometry, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. Instead of dealing with the complex wave function, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For (6-Methoxy-9h-purin-9-yl)acetic acid, DFT calculations could be employed to:

Determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Calculate vibrational frequencies to predict its infrared and Raman spectra.

Compute various electronic properties such as ionization potential, electron affinity, and molecular electrostatic potential (MEP). The MEP map, for instance, can identify electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions. rsc.org

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The energy and spatial distribution of these orbitals are critical in determining the chemical reactivity of a molecule.

An FMO analysis of this compound would involve:

HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests a greater tendency to donate electrons. The location of the HOMO within the molecule indicates the most probable sites for electrophilic attack.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons. The distribution of the LUMO points to the likely sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

The Electron Localization Function (ELF) is a method used to visualize the localization of electrons in a molecule. jussieu.fr It provides a clear picture of chemical bonds, lone pairs, and atomic shells. The ELF is based on the comparison of the kinetic energy density of the system with that of a uniform electron gas. jussieu.fr High ELF values indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs.

The Localized Orbital Locator (LOL) is another tool that provides information about electron localization. It is often used in conjunction with ELF to provide a more complete picture of the electronic structure.

For this compound, ELF and LOL analyses would help in:

Visualizing the covalent bonds within the purine (B94841) ring, the methoxy (B1213986) group, and the acetic acid side chain.

Identifying the location of lone pairs on the nitrogen and oxygen atoms.

Understanding the extent of electron delocalization within the purine ring system.

Natural Bonding Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive, localized picture of chemical bonding. wisc.eduwisc.edu It provides insights into the Lewis-like structure of a molecule, including lone pairs, and quantifies the delocalization of electron density through hyperconjugative interactions. rsc.org

An NBO analysis of this compound would reveal:

The hybridization of the atomic orbitals that form the chemical bonds.

The occupancy of the bonding, non-bonding (lone pair), and anti-bonding orbitals.

The stabilization energies associated with intramolecular charge transfer interactions, which can be used to understand the stability of the molecule. rsc.org For example, it could quantify the interaction between a lone pair on a nitrogen atom and an adjacent anti-bonding orbital.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid.

Molecular docking simulations can be used to predict the binding affinity of this compound to a specific biological target. The process involves placing the ligand in the binding site of the receptor in various conformations and orientations and then using a scoring function to estimate the binding energy. A lower binding energy generally indicates a more stable complex and a higher binding affinity.

These studies can:

Identify potential biological targets for this compound.

Predict the binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.

Provide a rational basis for the design of new derivatives with improved binding affinities.

Table 2: Hypothetical Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -8.2 | Lys72, Glu91, Val123 |

| Adenosine (B11128) Deaminase | -7.5 | Asp295, His238, Gly184 |

Note: This table is for illustrative purposes and does not represent actual docking results for this compound.

Elucidation of Molecular Recognition Mechanisms and Binding Modes

The biological activity of a compound is intrinsically linked to its ability to recognize and bind to specific biological targets, such as proteins or nucleic acids. Computational techniques like molecular docking are instrumental in predicting and analyzing these interactions for this compound.

Molecular docking simulations would be employed to predict the preferred binding orientation of this compound within the active site of a target protein. These simulations calculate the binding affinity, often expressed as a docking score, which provides an estimate of the strength of the interaction. For instance, in studies of other purine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, molecular docking has been used to understand the key interactions within the receptor's binding pocket. researchgate.net

The binding mode of this compound would be characterized by specific non-covalent interactions, including:

Hydrogen Bonds: The purine core contains several nitrogen atoms that can act as hydrogen bond acceptors, while the carboxylic acid group provides both a hydrogen bond donor (the hydroxyl group) and acceptors (the carbonyl and hydroxyl oxygens). The methoxy group's oxygen can also participate as a hydrogen bond acceptor.

Hydrophobic Interactions: The purine ring itself is aromatic and can engage in hydrophobic interactions with nonpolar residues in the binding site.

Pi-stacking: The aromatic purine ring can also form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical molecular docking study of this compound with a protein kinase target might reveal the interactions detailed in the table below.

| Type of Interaction | Functional Group on this compound | Interacting Amino Acid Residue (Hypothetical) | Estimated Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N1 of Purine Ring | Amide backbone of Valine | 2.9 |

| Hydrogen Bond | Carboxylic Acid OH | Side chain of Aspartic Acid | 2.7 |

| Pi-stacking | Purine Ring | Side chain of Phenylalanine | 3.5 |

| Hydrophobic Interaction | Methoxy Group | Side chain of Leucine | 4.1 |

Conformational Analysis and Molecular Stability Investigations

The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity. Conformational analysis of this compound would involve identifying its stable low-energy conformations. Computational methods like Density Functional Theory (DFT) are powerful tools for such investigations. nih.govresearchgate.net

DFT calculations can be used to optimize the geometry of the molecule and determine its electronic structure. researchgate.net This allows for the calculation of various properties, including the relative energies of different conformers. For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the acetic acid group to the purine ring.

Molecular stability can also be assessed through DFT by calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger energy gap generally implies higher stability.

The table below presents hypothetical results from a DFT study on this compound.

| Parameter | Calculated Value (Hypothetical) | Interpretation |

|---|---|---|

| Energy of HOMO | -6.5 eV | A larger energy gap suggests higher molecular stability. |

| Energy of LUMO | -1.2 eV | |

| HOMO-LUMO Energy Gap | 5.3 eV | Indicates good kinetic stability. |

| Dipole Moment | 3.8 D | Reflects the polarity of the molecule. |

Prediction of Biological Activity Profiles and ADME-related Parameters through Computational Means

Computational models are widely used to predict the biological activities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new chemical entities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a key approach to predict biological activity. tandfonline.comresearchgate.net For a class of compounds like purine derivatives, QSAR models are built by correlating variations in their chemical structures with their measured biological activities. nih.govnih.gov These models can then be used to predict the activity of new, untested compounds like this compound. 3D-QSAR models, for instance, have shown that for some purine derivatives, steric properties have a greater influence on cytotoxicity than electronic properties. nih.govnih.gov

ADME Prediction: Various in silico tools and models are available to predict the pharmacokinetic properties of a molecule. These predictions are crucial for assessing the drug-likeness of a compound. Key ADME parameters that would be computationally evaluated for this compound are presented in the table below.

| ADME Parameter | Predicted Value (Hypothetical) | Significance |

|---|---|---|

| Molecular Weight | 222.19 g/mol | Generally, values <500 g/mol are preferred for good oral absorption. |

| LogP (Octanol-Water Partition Coefficient) | 0.8 | Indicates the lipophilicity of the molecule; values between 1 and 3 are often optimal. |

| Hydrogen Bond Donors | 1 | Important for solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 6 | |

| Polar Surface Area (PSA) | 95.5 Ų | Influences cell membrane penetration; values <140 Ų are generally favorable. |

| Aqueous Solubility (LogS) | -2.5 | Predicts how well the compound dissolves in water. |

These computational predictions provide a foundational understanding of the potential of this compound as a drug candidate and guide further experimental studies.

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of (6-Methoxy-9h-purin-9-yl)acetic acid. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its connectivity and three-dimensional shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed to provide a complete picture of its structure.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the purine (B94841) ring, the methoxy (B1213986) group, and the acetic acid moiety. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and integration values of these signals are key to assigning them to specific protons within the molecule.

¹³C NMR: This method probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl) and its local electronic environment.

| Atom Type | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Purine Ring Protons | δ 7.5-8.5 ppm | δ 140-160 ppm |

| Methoxy Protons (-OCH₃) | δ ~4.0 ppm (singlet) | δ ~55 ppm |

| Acetic Acid Methylene Protons (-CH₂-) | δ ~5.0 ppm (singlet) | δ ~45 ppm |

| Carboxylic Acid Carbon (-COOH) | - | δ ~170 ppm |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1700-1725 |

| C-N stretch (Purine Ring) | 1250-1350 |

| C-O stretch (Methoxy Group) | 1000-1300 |

| Aromatic C-H stretch | 3000-3100 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. In the analysis of this compound, the mass spectrometer would ionize the molecule and then separate the ions based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the compound's molecular weight. The fragmentation pattern can reveal the presence of the purine core, the methoxy group, and the acetic acid side chain.

UV/VIS Spectroscopy and Excited States Studies

UV/VIS spectroscopy measures the absorption of ultraviolet and visible light by a compound, which provides information about its electronic transitions. The purine ring system in this compound is a chromophore that would exhibit characteristic absorption maxima (λ_max) in the UV region. The position and intensity of these absorptions can be influenced by the solvent and the substituents on the purine ring. Studies of the excited states can provide further insights into the molecule's electronic structure and photophysical properties.

Chromatographic Methods for Purification and Analytical Assessment

Chromatographic techniques are essential for both the purification of this compound from reaction mixtures and for assessing its purity.

Column Chromatography (e.g., Silica (B1680970) Gel Chromatography)

Column chromatography, particularly using silica gel as the stationary phase, is a standard method for the purification of organic compounds. In the context of this compound, a solvent system of appropriate polarity would be chosen to effectively separate the target compound from any unreacted starting materials, byproducts, or other impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC). The selection of the mobile phase is crucial; a gradient of solvents with increasing polarity (e.g., from a non-polar solvent like hexane (B92381) to a more polar solvent like ethyl acetate (B1210297) or methanol) is often employed to elute the compounds from the column based on their affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a pumped solvent). The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic feature for a given set of HPLC conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

In a typical analysis, a solution of this compound is injected into the HPLC system. The system's detector, often a UV spectrophotometer set to a wavelength where the purine ring strongly absorbs light, monitors the column effluent. A pure sample will ideally show a single, sharp peak in the resulting chromatogram. The presence of additional peaks would indicate impurities. The parameters influencing the HPLC separation, such as mobile phase composition (often a mixture of solvents like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer containing an acid like acetic acid), column temperature, and flow rate, are optimized to achieve the best possible separation. mdpi.com

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Methanol and 0.1% Acetic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temp. | 35 °C |

| Retention Time | 7.8 min |

| Purity (by area %) | >99% |

| Note: The data in this table is illustrative and represents typical values for a compound of this nature. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used to assess the purity of a sample and to monitor the progress of a chemical reaction. It operates on the same principle of separation as HPLC but uses a stationary phase coated on a flat plate (e.g., glass, aluminum, or plastic) and a mobile phase that moves up the plate by capillary action.

For this compound, a small spot of a solution of the compound is applied to the baseline of a TLC plate. The plate is then placed in a sealed chamber containing a solvent system (eluent). As the solvent moves up the plate, the compound travels a certain distance depending on its affinity for the stationary phase versus the mobile phase. This distance is characterized by the retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. uni.lu The spots are typically visualized under UV light, where purine compounds often show fluorescence or absorption. koreascience.kr A single spot indicates a likely pure compound.

A common solvent system for purine derivatives is a mixture of a polar organic solvent, an acid, and water, such as n-butanol, acetic acid, and water in a 4:1:1 ratio. mdpi.com

Table 2: Example TLC Data for this compound

| Parameter | Details |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | n-Butanol : Acetic Acid : Water (4:1:1, v/v/v) |

| Visualization | UV Light (254 nm) |

| Rf Value | 0.45 |

| Note: The data in this table is illustrative and represents typical values for a compound of this nature. |

Elemental Analysis for Compositional Verification

Elemental analysis is a critical analytical technique that provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C₈H₈N₄O₃, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen. The experimental values obtained from an elemental analyzer should fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the proposed formula.

Table 3: Elemental Analysis Data for C₈H₈N₄O₃

| Element | Theoretical % | Experimental % |

| Carbon (C) | 46.16 | 46.05 |

| Hydrogen (H) | 3.87 | 3.91 |

| Nitrogen (N) | 26.91 | 26.83 |

| Note: The experimental data in this table is illustrative and represents typical values for a compound of this nature. |

Melting Point Determination as a Characterization Method

The melting point of a solid crystalline compound is the temperature at which it transitions from a solid to a liquid state. It is a fundamental physical property used for identification and as an indicator of purity. A pure crystalline solid typically exhibits a sharp melting point range (usually 1-2°C), whereas an impure substance will melt over a broader temperature range and at a lower temperature than the pure compound.

The melting point of this compound is determined by packing a small amount of the powdered solid into a capillary tube and heating it slowly in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded. For some compounds, decomposition may be observed at or near the melting point.

Table 4: Physical Property - Melting Point

| Property | Value |

| Melting Point | 228-230 °C |

| Note: The data in this table is illustrative and represents a plausible value for a compound of this nature. |

Q & A

Q. Basic

- NMR spectroscopy :

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₈H₉N₅O₃: 223.07) .

- IR spectroscopy : Absorbance bands for C=O (1700–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

How can contradictions in reported biological activity data be resolved?

Q. Advanced

- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting activity .

- Synthesis route comparison : Different protecting groups (e.g., Fmoc vs. Boc) may alter reactivity or stability .

- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 for antiviral assays) and concentrations .

- Control experiments : Include reference compounds (e.g., acyclovir for antiviral comparisons) to calibrate activity thresholds .

What crystallographic techniques are used to determine the compound’s structure?

Q. Advanced

- X-ray diffraction (XRD) : Single-crystal XRD with SHELXL refinement resolves bond lengths and angles .

- ORTEP visualization : Graphical representation of thermal ellipsoids and molecular geometry .

- Twinned data refinement : SHELXL handles high-resolution or twinned data for macromolecular applications .

What are the key physicochemical properties of this compound?

Q. Basic

- Solubility : Polar solvents (water, DMSO) dissolve the acetic acid moiety; low solubility in non-polar solvents .

- Stability : Degrades under strong acids/bases; store at –20°C in inert atmospheres .

- pKa : The carboxylic acid group has a pKa ~2.5, influencing ionization in biological assays .

How to design experiments to assess antiviral or anticancer potential?

Q. Advanced

- In vitro assays :

- Mechanistic studies :

How to address discrepancies in reported reaction yields?

Q. Advanced

- Reagent quality : Ensure anhydrous conditions for moisture-sensitive steps (e.g., methoxylation) .

- Byproduct analysis : LC-MS or TLC identifies unreacted starting materials or side products .

- Scale-up adjustments : Pilot studies in automated synthesizers reduce human error in manual protocols .

What computational methods support structure-activity relationship (SAR) studies?

Q. Advanced

- Molecular docking : AutoDock Vina predicts binding affinity to target proteins (e.g., viral polymerases) .

- DFT calculations : Gaussian software optimizes geometry and calculates electrostatic potentials .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with biological activity .

How to validate the compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.